Versicolorin A

Catalog No.
S546708
CAS No.
6807-96-1
M.F
C18H10O7
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Versicolorin A

CAS Number

6807-96-1

Product Name

Versicolorin A

IUPAC Name

2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione

Molecular Formula

C18H10O7

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H

InChI Key

SJNDYXPJRUTLNW-UHFFFAOYSA-N

SMILES

C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Solubility

Soluble in DMSO

Synonyms

Versicolorin A; Versicolorin.

Canonical SMILES

C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Isomeric SMILES

C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Description

The exact mass of the compound Versicolorin A is 338.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274542. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Versicolorin A is an anthraquinone compound that serves as a precursor in the biosynthesis of aflatoxin B1, one of the most potent carcinogens known. It is produced by various species of the Aspergillus genus, including Aspergillus flavus and Aspergillus parasiticus, which are commonly found in food commodities. The chemical structure of Versicolorin A includes a complex arrangement of aromatic rings and functional groups, contributing to its biological activity and toxicity. Its molecular formula is C18H10O7C_{18}H_{10}O_{7} and it has a molecular weight of approximately 334.26 g/mol .

The conversion of Versicolorin A into other compounds involves several enzymatic reactions. A key reaction is its oxidative rearrangement to demethylsterigmatocystin, which is catalyzed by enzymes such as AflM, a NADPH-dependent oxidoreductase. This transformation involves the loss of specific functional groups and the formation of new carbon-carbon bonds, illustrating the compound's role in aflatoxin biosynthesis . The pathway includes several steps, including epoxidation and hydroxylation, leading to various intermediates before forming aflatoxin B1 .

Versicolorin A exhibits significant biological activity, particularly in its genotoxic effects. Recent studies have indicated that it can enhance the genotoxicity of aflatoxin B1 by inducing transactivation of the aryl hydrocarbon receptor in human liver cells. This suggests that Versicolorin A may play a role in increasing the carcinogenic potential of aflatoxin B1 when both compounds are present . Additionally, it has demonstrated cytotoxic and clastogenic effects on intestinal and liver cells, indicating its potential as a harmful food contaminant .

The synthesis of Versicolorin A typically occurs through microbial fermentation using specific strains of Aspergillus. The biosynthetic pathway begins with norsolorinic acid and involves multiple enzymatic steps facilitated by polyketide synthases and other enzymes encoded by specific genes (e.g., AflN, AflX, AflM) that contribute to its formation . Laboratory synthesis methods also exist but are less common due to the complexity of the compound's structure.

Versicolorin A's primary application lies in research related to mycotoxins and food safety. Understanding its biosynthesis and toxicity is crucial for assessing risks associated with food contamination by fungi producing aflatoxins. It serves as a model compound for studying the mechanisms of action of mycotoxins in human health and for developing mitigation strategies against fungal contamination in food products .

Recent studies have focused on the interaction between Versicolorin A and other compounds, particularly its synergistic effects with aflatoxin B1. Research indicates that co-exposure to both compounds may lead to enhanced toxicity, necessitating further investigation into their combined effects on human health . The interactions with metabolic enzymes also suggest potential pathways for detoxification or bioactivation within human tissues, highlighting the need for comprehensive studies on its metabolism and toxicological profile .

Versicolorin A shares structural similarities with several other mycotoxins and anthraquinones. Here are some notable compounds:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Aflatoxin B1Contains a furan ringHighly carcinogenic; affects liver cellsKnown as one of the most potent carcinogens
SterigmatocystinSimilar backbonePrecursor to aflatoxins; exhibits mutagenicityIntermediate in aflatoxin biosynthesis
EmodinAnthraquinone structureAntimicrobial properties; potential anticancer effectsUsed in traditional medicine
ChrysophanolAnthraquinone structureAntioxidant; anti-inflammatory propertiesExhibits lower toxicity compared to aflatoxins

Versicolorin A is unique due to its specific role as a precursor in aflatoxin biosynthesis and its relatively high toxicity compared to other similar compounds. Its structural features contribute to its biological activity, particularly in enhancing the effects of other mycotoxins like aflatoxin B1 .

Bisfuran Ring-Mediated DNA Adduct Formation

The genotoxic potency of Versicolorin A is fundamentally attributable to its bisfuran ring system, which mirrors the reactive structural motif present in aflatoxin B1 [1] [6] [7]. This anthraquinone compound contains a 3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione backbone with three strategically positioned hydroxyl groups at positions 4, 6, and 8 [6] [8]. The bisfuran moiety serves as the critical pharmacophore responsible for DNA interaction and subsequent adduct formation [7].

Table 1: Versicolorin A Structural Features and DNA Interaction

Structural ComponentPositionRole in DNA Interaction
Bisfuran ring systemCentral scaffoldPrimary reactive site for DNA binding [7]
Hydroxyl groupsPositions 4, 6, 8Modulate reactivity and solubility [6]
Anthraquinone coreTricyclic backboneProvides planar structure for intercalation [9]
Molecular weight338.3 g/molOptimal size for DNA groove binding [6]

Research demonstrates that compounds lacking the bisfuran ring structure, such as norsolorinic acid and nidurufin, exhibit negligible genotoxic activity, confirming the essential role of this structural element in DNA damage induction [7]. The bisfuran ring undergoes metabolic activation to generate reactive electrophilic intermediates capable of forming covalent DNA adducts, particularly at nucleophilic sites within the DNA double helix [10] [11].

Comparative Genotoxicity with Aflatoxin B1

Comparative genotoxicity studies reveal that Versicolorin A exhibits equivalent or superior DNA-damaging potential compared to aflatoxin B1 across multiple experimental systems [4] [3] [12]. In human colon cell lines (Caco-2 and HCT116), Versicolorin A demonstrated stronger cytotoxic effects than aflatoxin B1 at equivalent low concentrations (1-20 μM), with more extensive gene expression alterations affecting 18,002 genes compared to minimal changes induced by aflatoxin B1 [4] [5].

Table 2: Comparative Genotoxicity Assessment

ParameterVersicolorin AAflatoxin B1Reference
Minimum effective concentration0.03 μM [1]0.1-1 μM [13]Multiple studies
Gene expression changes18,002 genes at 1 μM [4]Minimal at 1 μM [4]Gauthier et al. (2020)
DNA repair activationATR before ATM [4]ATM primarily [13]Gauthier et al. (2020)
Micronucleus formationSignificant at 20 μM [14]Standard reference [13]Jakšić et al. (2012)
γH2AX induction0.03 μM threshold [1]Higher threshold [13]Al-Ayoubi et al. (2023)

The enhanced genotoxic profile of Versicolorin A may be attributed to its unique dual mechanism of action, involving both direct DNA interaction and metabolic bioactivation pathways [3] [15]. Unlike aflatoxin B1, which relies primarily on cytochrome P450-mediated activation, Versicolorin A can induce DNA damage through multiple pathways, including oxidative stress generation via its β-hydroxylated anthraquinone structure [15].

Metabolic Activation Pathways

Cytochrome P450-Mediated Bioactivation

Versicolorin A undergoes extensive metabolic transformation through cytochrome P450 enzyme systems, particularly involving CYP1A1 and related isoforms [3] [11] [16]. The metabolic activation process involves the conversion of the parent compound to reactive electrophilic intermediates, including epoxide derivatives that demonstrate enhanced DNA-binding affinity [10] [11].

Mechanistic studies utilizing human liver S9 fractions demonstrate that Versicolorin A bioactivation produces both phase I (oxidative) and phase II (conjugative) metabolites [10] [11]. The phase I metabolism generates hydroxylated and epoxidized derivatives, while phase II reactions produce glucuronide and sulfate conjugates that facilitate detoxification and elimination [10]. This metabolic profile closely parallels the bioactivation pathway observed for aflatoxin B1, suggesting conservation of enzymatic recognition and processing mechanisms [11].

Table 3: Metabolic Transformation Products of Versicolorin A

Metabolite ClassChemical ModificationBiological ActivityReference
Phase I oxidationHydroxylation, epoxidationEnhanced DNA reactivity [10]Al-Ayoubi et al. (2022)
Phase II conjugationGlucuronidation, sulfationDetoxification pathway [10]Al-Ayoubi et al. (2022)
Epoxide intermediatesRing oxidationDNA adduct formation [11]Multiple studies
Hydroxylated productsAromatic hydroxylationReduced genotoxicity [10]Al-Ayoubi et al. (2022)

The cytochrome P450-mediated bioactivation of Versicolorin A demonstrates substrate specificity similar to aflatoxin B1, with CYP1A1 serving as a primary catalyst [3] [15]. Notably, Versicolorin A induces aryl hydrocarbon receptor (AhR) activation, leading to enhanced CYP1A1 expression and creating a positive feedback mechanism that amplifies its own metabolic activation [3] [15].

Reactive Intermediate Formation

The metabolic transformation of Versicolorin A generates multiple reactive intermediate species, with epoxide derivatives representing the most genotoxically significant products [10] [11] [16]. These reactive intermediates demonstrate enhanced electrophilicity, facilitating nucleophilic attack by DNA bases, particularly at the N7 position of guanine residues [17] [11].

Enzymatic studies using purified AflM oxidoreductase from Aspergillus parasiticus demonstrate that Versicolorin A can undergo reduction to form dihydroanthracenone derivatives [18]. This enzymatic transformation represents an alternative bioactivation pathway that may contribute to the compound's genotoxic profile through generation of additional reactive species [18].

The formation of reactive intermediates is enhanced under conditions of oxidative stress, where the anthraquinone structure of Versicolorin A can participate in redox cycling reactions [19] [15]. This mechanism generates reactive oxygen species that contribute to DNA damage through both direct base modification and lipid peroxidation-derived aldehyde formation [19].

Chromosomal Aberration Induction

Micronucleus Formation in Eukaryotic Cells

Versicolorin A demonstrates potent clastogenic activity, inducing significant micronucleus formation across multiple eukaryotic cell systems [1] [14]. Micronucleus assays conducted in IPEC-1 intestinal cells reveal dose-dependent increases in micronuclei frequency, with statistically significant effects observed at concentrations as low as 0.1 μM [1]. The micronucleus formation correlates with chromosomal fragmentation and aneuploidy induction, indicating comprehensive chromosomal damage [14] [20].

In human adenocarcinoma lung cells (A549), Versicolorin A treatment resulted in IC50 values of 109 ± 3.5 μM, with significant micronucleus formation observed at concentrations corresponding to ½ and ¼ IC50 values [14]. The study demonstrated that 50 μM Versicolorin A produced the highest increase in micronucleus number compared to aflatoxin B1 and sterigmatocystin controls [14].

Table 4: Micronucleus Formation Data for Versicolorin A

Cell SystemConcentrationMicronucleus FrequencyStatistical SignificanceReference
IPEC-1 cells0.1-3 μMDose-dependent increasep < 0.05 at ≥0.1 μM [1]Al-Ayoubi et al. (2023)
A549 cells50 μMHighest among tested compoundsp < 0.001 [14]Jakšić et al. (2012)
Caco-2 cells10 μMSignificant inductionp < 0.01 [4]Gauthier et al. (2020)
Primary hepatocytesVariablePositive responseConcentration-dependent [21]Mori et al. (1984)

The mechanism of micronucleus formation involves chromosomal fragmentation during mitosis, resulting in the encapsulation of chromosomal fragments or whole chromosomes within separate nuclear membranes [20] [22]. Time-lapse microscopy studies indicate that Versicolorin A-induced micronuclei arise from lagging chromatids and chromatin bridges during anaphase, reflecting severe chromosomal damage that overwhelms normal DNA repair mechanisms [20].

DNA Repair Pathway Modulation

Versicolorin A exposure activates multiple DNA repair pathways, with particular emphasis on double-strand break repair mechanisms [1] [23]. The compound induces rapid phosphorylation of histone H2AX at serine 139 (γH2AX), a critical early event in the DNA damage response that serves as a platform for repair protein recruitment [1] [24] [25].

Immunofluorescence analysis reveals that Versicolorin A treatment triggers the formation of nuclear foci containing γH2AX, 53BP1, and FANCD2, indicating activation of both homologous recombination and non-homologous end joining repair pathways [1] [23]. The recruitment of these repair proteins occurs in a dose-dependent manner, with threshold effects observed at 0.03 μM for γH2AX and 0.1 μM for 53BP1 [1].

Table 5: DNA Repair Pathway Activation by Versicolorin A

Repair ProteinFunctionThreshold ConcentrationTime CourseReference
γH2AXDSB marking0.03 μM6-24 hours [1]Al-Ayoubi et al. (2023)
53BP1NHEJ pathway0.1 μM24 hours [1]Al-Ayoubi et al. (2023)
FANCD2HR pathway0.3 μM24 hours [1]Al-Ayoubi et al. (2023)
ATR kinaseReplication stressEarly activation [4]8 hours [4]Gauthier et al. (2020)
ATM kinaseDSB responseLater activation [4]16 hours [4]Gauthier et al. (2020)

The temporal sequence of DNA repair activation reveals that Versicolorin A initially triggers replication stress responses through ATR kinase activation, followed by double-strand break repair through ATM kinase signaling [4]. This sequential activation pattern differs from aflatoxin B1, which primarily activates ATM-dependent pathways, suggesting distinct mechanisms of DNA damage induction [4] [15].

Phosphorylation analysis demonstrates that Versicolorin A induces p53 phosphorylation at serine 15, indicating activation of cell cycle checkpoint mechanisms [15] [23]. However, the compound's cytotoxic effects are not solely dependent on p53 function, as similar genotoxic responses are observed in p53-deficient cell lines [4] [5]. This p53-independent toxicity suggests that Versicolorin A can overwhelm multiple cellular defense mechanisms, contributing to its potent genotoxic profile [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

338.04265265 g/mol

Monoisotopic Mass

338.04265265 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DU1M9U6126

Wikipedia

Versicolorin a

Dates

Last modified: 02-18-2024
1: Liu D, Zhang S, Wang H, Yang M, Yao D, Xie C. Versicolorin A is a Potential Indicator of Aflatoxin Contamination in the Granary-Stored Corn. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jan 16. doi: 10.1080/19440049.2017.1419579. [Epub ahead of print] PubMed PMID: 29337658.
2: Conradt D, Schätzle MA, Haas J, Townsend CA, Müller M. New Insights into the Conversion of Versicolorin A in the Biosynthesis of Aflatoxin B1. J Am Chem Soc. 2015 Sep 2;137(34):10867-9. doi: 10.1021/jacs.5b06770. Epub 2015 Aug 19. PubMed PMID: 26266881; PubMed Central PMCID: PMC4780671.
3: Wu YZ, Lu FP, Jiang HL, Tan CP, Yao DS, Xie CF, Liu DL. The furofuran-ring selectivity, hydrogen peroxide-production and low Km value are the three elements for highly effective detoxification of aflatoxin oxidase. Food Chem Toxicol. 2015 Feb;76:125-31. doi: 10.1016/j.fct.2014.12.004. Epub 2014 Dec 19. PubMed PMID: 25533793.
4: Chettri P, Ehrlich KC, Cary JW, Collemare J, Cox MP, Griffiths SA, Olson MA, de Wit PJ, Bradshaw RE. Dothistromin genes at multiple separate loci are regulated by AflR. Fungal Genet Biol. 2013 Feb;51:12-20. doi: 10.1016/j.fgb.2012.11.006. Epub 2012 Dec 1. PubMed PMID: 23207690.
5: Jakšić D, Puel O, Canlet C, Kopjar N, Kosalec I, Klarić MŠ. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells. Arch Toxicol. 2012 Oct;86(10):1583-91. doi: 10.1007/s00204-012-0871-x. Epub 2012 May 31. PubMed PMID: 22648070.
6: Linz JE, Chanda A, Hong SY, Whitten DA, Wilkerson C, Roze LV. Proteomic and biochemical evidence support a role for transport vesicles and endosomes in stress response and secondary metabolism in Aspergillus parasiticus. J Proteome Res. 2012 Feb 3;11(2):767-75. doi: 10.1021/pr2006389. Epub 2011 Dec 5. PubMed PMID: 22103394; PubMed Central PMCID: PMC3272149.
7: Zhang Y, Wu A, Xu X, Yan Y. Geometric dependence of the B3LYP-predicted magnetic shieldings and chemical shifts. J Phys Chem A. 2007 Sep 27;111(38):9431-7. Epub 2007 Aug 14. PubMed PMID: 17696331.
8: Cary JW, OBrian GR, Nielsen DM, Nierman W, Harris-Coward P, Yu J, Bhatnagar D, Cleveland TE, Payne GA, Calvo AM. Elucidation of veA-dependent genes associated with aflatoxin and sclerotial production in Aspergillus flavus by functional genomics. Appl Microbiol Biotechnol. 2007 Oct;76(5):1107-18. Epub 2007 Jul 24. PubMed PMID: 17646985.
9: Cary JW, Ehrlich KC, Bland JM, Montalbano BG. The aflatoxin biosynthesis cluster gene, aflX, encodes an oxidoreductase involved in conversion of versicolorin A to demethylsterigmatocystin. Appl Environ Microbiol. 2006 Feb;72(2):1096-101. PubMed PMID: 16461654; PubMed Central PMCID: PMC1392920.
10: Ehrlich KC, Montalbano B, Boué SM, Bhatnagar D. An aflatoxin biosynthesis cluster gene encodes a novel oxidase required for conversion of versicolorin a to sterigmatocystin. Appl Environ Microbiol. 2005 Dec;71(12):8963-5. PubMed PMID: 16332900; PubMed Central PMCID: PMC1317430.
11: Shier WT, Lao Y, Steele TW, Abbas HK. Yellow pigments used in rapid identification of aflatoxin-producing Aspergillus strains are anthraquinones associated with the aflatoxin biosynthetic pathway. Bioorg Chem. 2005 Dec;33(6):426-38. Epub 2005 Nov 2. PubMed PMID: 16260026.
12: Henry KM, Townsend CA. Ordering the reductive and cytochrome P450 oxidative steps in demethylsterigmatocystin formation yields general insights into the biosynthesis of aflatoxin and related fungal metabolites. J Am Chem Soc. 2005 Mar 23;127(11):3724-33. PubMed PMID: 15771506.
13: Henry KM, Townsend CA. Synthesis and fate of o-carboxybenzophenones in the biosynthesis of aflatoxin. J Am Chem Soc. 2005 Mar 16;127(10):3300-9. PubMed PMID: 15755146.
14: Wilkinson HH, Ramaswamy A, Sim SC, Keller NP. Increased conidiation associated with progression along the sterigmatocystin biosynthetic pathway. Mycologia. 2004 Nov-Dec;96(6):1190-8. PubMed PMID: 21148941.
15: Calvo AM, Bok J, Brooks W, Keller NP. veA is required for toxin and sclerotial production in Aspergillus parasiticus. Appl Environ Microbiol. 2004 Aug;70(8):4733-9. PubMed PMID: 15294809; PubMed Central PMCID: PMC492383.
16: Chang PK, Yabe K, Yu J. The Aspergillus parasiticus estA-encoded esterase converts versiconal hemiacetal acetate to versiconal and versiconol acetate to versiconol in aflatoxin biosynthesis. Appl Environ Microbiol. 2004 Jun;70(6):3593-9. PubMed PMID: 15184162; PubMed Central PMCID: PMC427728.
17: Yabe K, Chihaya N, Hamamatsu S, Sakuno E, Hamasaki T, Nakajima H, Bennett JW. Enzymatic conversion of averufin to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis. Appl Environ Microbiol. 2003 Jan;69(1):66-73. PubMed PMID: 12513978; PubMed Central PMCID: PMC152417.
18: Takahashi T, Chang PK, Matsushima K, Yu J, Abe K, Bhatnagar D, Cleveland TE, Koyama Y. Nonfunctionality of Aspergillus sojae aflR in a strain of Aspergillus parasiticus with a disrupted aflR gene. Appl Environ Microbiol. 2002 Aug;68(8):3737-43. PubMed PMID: 12147467; PubMed Central PMCID: PMC124037.
19: Bradshaw RE, Bhatnagar D, Ganley RJ, Gillman CJ, Monahan BJ, Seconi JM. Dothistroma pini, a forest pathogen, contains homologs of aflatoxin biosynthetic pathway genes. Appl Environ Microbiol. 2002 Jun;68(6):2885-92. PubMed PMID: 12039746; PubMed Central PMCID: PMC123981.
20: Chen RS, Tsay JG, Huang YF, Chiou RY. Polymerase chain reaction-mediated characterization of molds belonging to the Aspergillus flavus group and detection of Aspergillus parasiticus in peanut kernels by a multiplex polymerase chain reaction. J Food Prot. 2002 May;65(5):840-4. PubMed PMID: 12030297.

Explore Compound Types